
Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate (EDOQ) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EDOQ is a heterocyclic compound that belongs to the quinoline family. It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development (Li et al., 2018).
Biochemical and Physiological Effects
Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been shown to have neuroprotective effects and improve cognitive function. Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has also been shown to have anti-inflammatory effects and reduce oxidative stress (Li et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and diverse applications. However, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate also has some limitations, including its relatively low solubility in water and limited availability in the market (Liu et al., 2014).
Zukünftige Richtungen
There are several future directions for research on Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate. One potential area of research is the development of Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate-based materials with unique properties, such as fluorescence and conductivity. Another area of research is the optimization of the synthesis method for Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate to improve its yield and purity. In medicine, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate could be further studied for its potential as a neuroprotective agent and as a treatment for inflammatory diseases. Additionally, the mechanism of action of Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate could be further elucidated to better understand its effects on various biological processes (Li et al., 2018).
Conclusion
Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively straightforward, and it has been shown to have diverse biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate that could lead to new discoveries and applications.
Synthesemethoden
Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate can be synthesized by a one-pot, three-component reaction between 2-acetyl-1,3-cyclohexanedione, ethyl cyanoacetate, and dimethylamine hydrochloride in the presence of piperidine as a catalyst. The reaction is carried out in ethanol at reflux temperature for 4-6 hours, and the product is obtained by recrystallization from ethanol. The yield of Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate is typically around 70-80% (Liu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. In agriculture, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been studied as a potential pesticide and herbicide. In materials science, Ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate has been used as a building block for the synthesis of novel materials with unique properties (Li et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-13(17)10-7-9-8-14(2,3)6-5-11(9)15-12(10)16/h7H,4-6,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYGPDKLGWTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC(C2)(C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)
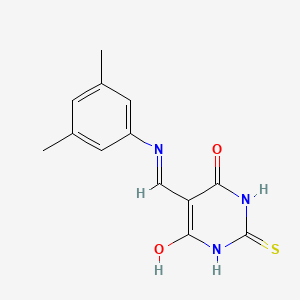
![2-[8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2671111.png)
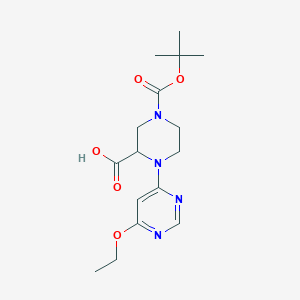
amine](/img/structure/B2671117.png)
![2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2671118.png)
![N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2671119.png)
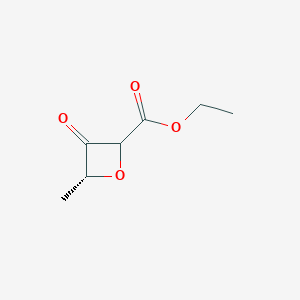
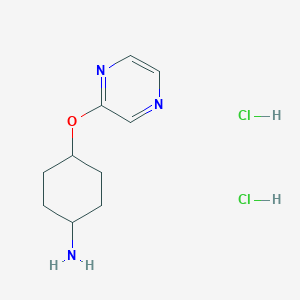
![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)
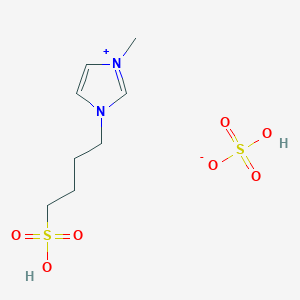

![Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671127.png)